Ethyl 4-ethoxysulfonylbenzoate
Description
Ethyl 4-ethoxysulfonylbenzoate is an ethyl ester derivative of benzoic acid featuring an ethoxysulfonyl (-SO₂-OEt) functional group at the para position of the aromatic ring. This compound belongs to the class of sulfonate esters, which are characterized by their sulfonyl group bonded to an oxygen atom and an organic substituent. Sulfonate esters like this are typically used as intermediates in organic synthesis, pharmaceuticals, or specialty chemicals due to their reactivity and stability .
Properties
IUPAC Name |
ethyl 4-ethoxysulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-15-11(12)9-5-7-10(8-6-9)17(13,14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJWYSLUTFZDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxysulfonylbenzoate is synthesized by the reaction of ethyl benzoate with chlorosulfonic acid, yielding an intermediate compound that is then treated with sodium ethoxide. The reaction mechanism involves the substitution of the ester group of ethyl benzoate with a sulfonyl chloride group, followed by the hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxysulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with the sulfonate ester group.
Acidic or Basic Conditions: Hydrolysis can be carried out under acidic or basic conditions to yield different products.
Major Products Formed:
Sulfonic Acids: Hydrolysis of this compound yields sulfonic acids.
Alcohols: The corresponding alcohol is also formed during hydrolysis.
Scientific Research Applications
Ethyl 4-ethoxysulfonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a strong acid catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in drug metabolism studies to understand the behavior of complex organic compounds.
Industry: Acts as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mode of action of Ethyl 4-ethoxysulfonylbenzoate involves its interaction with specific parts of the sodium ion channel on the nerve membrane. It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The ethoxysulfonyl group (-SO₂-OEt) distinguishes Ethyl 4-ethoxysulfonylbenzoate from other ethyl benzoate derivatives. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Sulfonate esters like this compound are generally more water-soluble than simple esters (e.g., ethyl benzoate) but less soluble than sulfonic acids. Ethoxylated ethyl-4-aminobenzoate, with its ethoxylated amine, exhibits high water solubility , whereas nitro and cyano derivatives (e.g., Ethyl 4-nitrobenzoate) are less polar and poorly soluble in water .
- Stability : The ethoxysulfonyl group confers hydrolytic stability compared to sulfonic acids but may undergo nucleophilic substitution under basic conditions. In contrast, sulfonamido derivatives (e.g., ) are more resistant to hydrolysis due to the stability of the sulfonamide bond.
Research Findings
- Ethoxylated ethyl-4-aminobenzoate: High purity (>99%) and low ethylene oxide residue (<1 ppm) make it suitable for cosmetic formulations .
- Sulfonamido Derivatives: Compounds like Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate are explored for antimicrobial and anticancer properties .
- Nitro/Cyano Derivatives: These are frequently used in Suzuki coupling reactions and heterocyclic synthesis due to their electronic effects .
Biological Activity
Ethyl 4-ethoxysulfonylbenzoate is a synthetic compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article aims to explore its biological effects, specifically focusing on cytotoxicity, antioxidant properties, and gastroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and a sulfonyl moiety attached to a benzoate structure. This configuration is crucial for its interaction with biological systems.
Cytotoxic Activity
Cytotoxicity studies are essential for evaluating the safety profile of any compound. This compound has been assessed using various cell lines, including WRL68 (human liver embryonic cells), through MTT assays. The results indicated that the compound exhibits a moderate cytotoxic effect with an IC50 value exceeding 100 µg/mL, suggesting a relatively low toxicity at higher concentrations .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. This compound demonstrated significant scavenging activity at concentrations ranging from 25 to 400 µg/mL, indicating its potential as an antioxidant agent .
- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay further confirmed the compound's ability to reduce ferric ions, showcasing its electron-donating capacity.
The antioxidant activity is attributed to the presence of functional groups capable of donating electrons or hydrogen atoms, thereby stabilizing free radicals.
Gastroprotective Effects
One of the most promising aspects of this compound is its gastroprotective activity. In studies involving ethanol-induced gastric mucosal lesions in rats, the compound demonstrated significant protective effects:
- Dosage and Administration : Rats were administered different doses (5, 10, and 20 mg/kg) of this compound prior to ethanol exposure. The results showed a marked reduction in gastric lesions compared to control groups .
-
Mechanisms of Action :
- Increased Mucus Production : The compound enhanced gastric wall mucus secretion, which is vital for protecting the gastric lining.
- Reduction in Malondialdehyde Levels : A decrease in malondialdehyde (MDA), a marker of oxidative stress, was observed.
- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration, indicating less inflammation and damage to gastric tissues.
Case Studies and Research Findings
Recent studies have highlighted various bioactivities associated with this compound:
- Gastroprotective Study : A study involving rats showed that pretreatment with the compound significantly improved gastric mucosal integrity by increasing superoxide dismutase (SOD) levels and reducing oxidative stress markers .
- Antioxidant Evaluation : In vitro assessments demonstrated that this compound effectively scavenged free radicals and reduced oxidative damage in cultured cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-ethoxysulfonylbenzoate, and how can reaction parameters be optimized?
- Methodological Answer : A multi-step synthesis analogous to ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate can be adapted:
Alkylation : Use diethyl sulfate with potassium carbonate in polar solvents (e.g., ethanol) at 50–80°C for 6–12 hours .
Sulfonation : Introduce the ethoxysulfonyl group via controlled sulfonation under acidic conditions (acetic acid) at 0°C to minimize decomposition .
Yield optimization involves doubling reagent quantities (vs. literature) and rapid phase separation to prevent acid-mediated degradation .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Liquid-liquid extraction : Separate ether layers immediately after reaction completion to avoid acid-catalyzed decomposition .
- Distillation : Use reduced-pressure rotary evaporation (20–30 mmHg, ≤40°C) for thermal-sensitive compounds.
- Chromatography : Employ silica gel columns (hexane:ethyl acetate 4:1) for >95% purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Amber bottles at 4°C to prevent photodegradation .
- Exposure Mitigation : Immediate ethanol rinsing (500 mL/min, 15 minutes) for skin contact; activated charcoal (1 g/kg) for ingestion .
- Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to reactive byproducts .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., sulfonation vs. ester hydrolysis) be mechanistically controlled?
- Methodological Answer :
- pH Control : Buffer reactions at pH 4–6 using acetic acid to suppress hydrolysis .
- Kinetic Monitoring : In-situ FTIR tracks key peaks (C=O ester: 1720 cm⁻¹; S=O sulfonate: 1370 cm⁻¹) to identify optimal reaction termination times (6–12 hours) .
- Quenching : Rapid cooling (0°C) and neutralization with NaHCO₃ stabilize the product .
Q. What analytical strategies resolve contradictions in catalytic efficiency data for this compound?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA with Tukey post-hoc tests to compare yields across ≥3 experimental batches .
- Normalization : Use molar conversion percentages instead of absolute masses to account for stoichiometric variability.
- Time-Series Regression : Correlate temperature/catalyst loading with yield deviations .
Q. How can this compound be functionalized for biochemical probe development?
- Methodological Answer :
- SAR Studies : Modify the ethoxysulfonyl group via nucleophilic substitution (e.g., with amines or thiols) .
- Binding Assays : Fluorescence quenching with tryptophan-rich proteins (e.g., albumin) quantifies affinity.
- Stability Profiling : HPLC under physiological conditions (PBS buffer, pH 7.4, 37°C) validates probe candidates .
Data Analysis and Reporting
Q. What standards ensure reproducibility in this compound synthesis?
- Methodological Answer :
- Documentation : Specify solvent batch purity (e.g., ≥99.9% ethanol), exact temperature (±1°C), and stirring rates .
- Raw Data : Include NMR spectra (¹H, ¹³C) and HPLC chromatograms in appendices, with processed data (e.g., integration ratios) in the main text .
Q. How should researchers address inconsistencies in spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Variable Testing : Repeat experiments with deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts.
- Computational Validation : Compare experimental NMR data with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G**) .
Cross-Disciplinary Applications
Q. What methodologies enable the use of this compound in polymer chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
